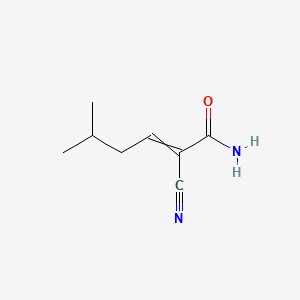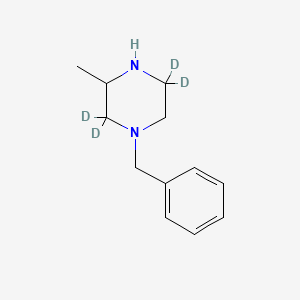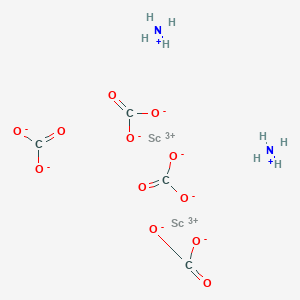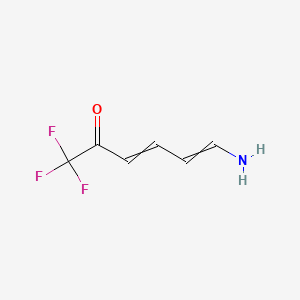
(3E,5E)-6-Amino-1,1,1-Trifluoro-3,5-Hexadien-2-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one is a fascinating compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the trifluoromethyl group imparts significant stability and reactivity to the compound, making it an attractive target for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one can be achieved through several synthetic routes. One common method involves the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate in refluxing methanol . This reaction proceeds with high yield and stereoselectivity, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. Continuous flow reactors and automated systems are often utilized to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated heterocycles.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes and developing new pharmaceuticals.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: A related compound with similar structural features but different functional groups.
Trifluoromethyl ketones: A broader class of compounds with varying substituents and applications.
Uniqueness
6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one stands out due to its specific combination of an amino group and a trifluoromethyl group, which imparts unique reactivity and stability. This makes it particularly valuable for applications requiring both chemical robustness and versatility.
Eigenschaften
Molekularformel |
C6H6F3NO |
|---|---|
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
6-amino-1,1,1-trifluorohexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(11)3-1-2-4-10/h1-4H,10H2 |
InChI-Schlüssel |
PUFHMZXKUAYDGF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC(=O)C(F)(F)F)C=CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


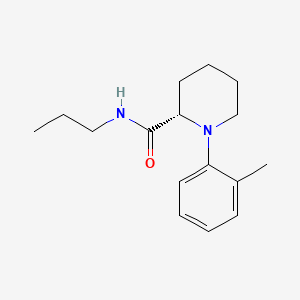
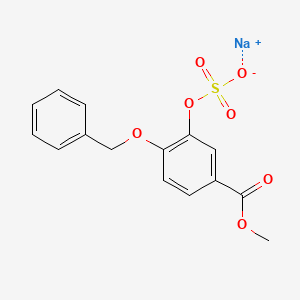

![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)
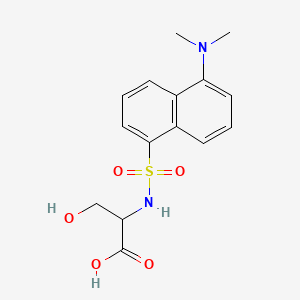
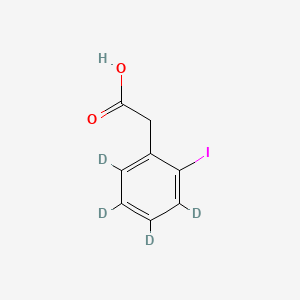
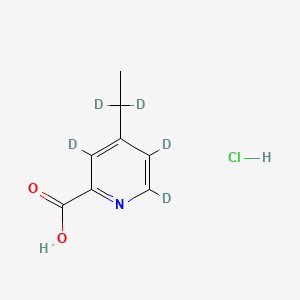
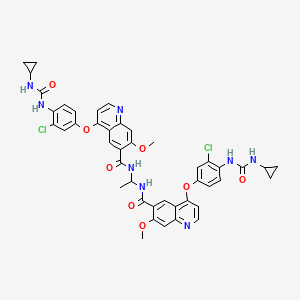
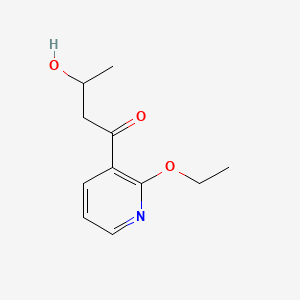
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
